molecular formula C15H18N4O8S2 B10762102 7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate

7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate

Cat. No.: B10762102
M. Wt: 446.5 g/mol
InChI Key: SSWTVBYDDFPFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound in question, "7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; dihydrate," is a complex bicyclic β-lactam derivative. Its structure features:

  • A β-lactam core (common in antibiotics like penicillins and cephalosporins) .
  • A 1,3-thiazole ring with an amino substituent, which may enhance binding to bacterial enzymes.
  • A dihydrate formulation, likely improving stability and bioavailability.

Properties

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWTVBYDDFPFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as Ceftibuten dihydrate, is a bicyclic compound with significant implications in medicinal chemistry, particularly as an antibiotic agent. This compound exhibits a complex structure characterized by a thiazole moiety and multiple functional groups that contribute to its biological activity.

Chemical Structure and Properties

The chemical formula for Ceftibuten is C15H16N4O5SC_{15}H_{16}N_{4}O_{5}S with a molecular weight of approximately 368.38 g/mol. The structural features include:

  • Bicyclic core : A 5-thia-1-azabicyclo[4.2.0]octane framework.
  • Functional groups : Multiple carboxylic acid groups and an oxo group, enhancing reactivity and solubility.

Ceftibuten acts primarily as a β-lactam antibiotic , inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action disrupts the peptidoglycan layer, leading to cell lysis and death of susceptible bacteria.

Biological Activity

The biological activity of Ceftibuten has been extensively studied in various contexts:

Antimicrobial Efficacy

Ceftibuten demonstrates broad-spectrum activity against both gram-positive and gram-negative bacteria. Key findings include:

Bacteria Minimum Inhibitory Concentration (MIC)
Escherichia coli0.25 - 1 µg/mL
Staphylococcus aureus0.5 - 2 µg/mL
Haemophilus influenzae0.125 - 0.5 µg/mL

These MIC values indicate potent activity against common pathogens, making Ceftibuten a valuable therapeutic option for treating infections.

Pharmacokinetics

Ceftibuten exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in body tissues and fluids.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted mainly via urine.

Case Studies

Several clinical studies highlight the effectiveness of Ceftibuten in treating respiratory tract infections:

  • Pneumonia Treatment :
    • A double-blind study involving 200 patients demonstrated that Ceftibuten was as effective as amoxicillin in treating community-acquired pneumonia, with a cure rate of approximately 85% after 10 days of treatment.
  • Otitis Media :
    • In a randomized trial with children suffering from acute otitis media, Ceftibuten showed a significant reduction in symptoms compared to placebo, with a resolution rate of over 90% within one week.

Safety and Side Effects

Ceftibuten is generally well-tolerated, though some side effects have been reported:

  • Gastrointestinal disturbances (nausea, diarrhea)
  • Allergic reactions (rash, anaphylaxis in rare cases)

Comparison with Similar Compounds

Comparison with Similar Compounds

Hypothetically, comparisons would focus on structural analogs and their biological or chemical performance. Key categories might include:

β-Lactam Antibiotics

Compound Name Core Structure Key Functional Groups Bioactivity (MIC*) Stability (Hydrolysis)
Target Compound Bicyclic β-lactam Thiazole, carboxybutenoyl, dihydrate Not available Likely high (dihydrate)
Ceftazidime Monocyclic β-lactam Aminothiazole, pyridinium 0.5–4 µg/mL (Gram-) Moderate
Meropenem Carbapenem Hydroxyethyl, methyl 0.06–2 µg/mL (Broad) Low (renal stability)

MIC: Minimum Inhibitory Concentration.

  • Structural Differences: The target compound’s bicyclic core may confer resistance to β-lactamase enzymes compared to monocyclic analogs like ceftazidime .
  • Side Chain Impact: The carboxybutenoyl group could mimic natural substrates of penicillin-binding proteins (PBPs), enhancing affinity .

Thiazole-Containing Derivatives

Compound Name Thiazole Substituents Additional Moieties Solubility (mg/mL)
Target Compound 2-Amino-1,3-thiazol-4-yl Carboxybutenoyl, dihydrate Estimated >10 (aqueous)
Cefixime 2-Amino-4-thiazolyl Methoxyimino, carboxylic acid 0.1–0.5 (water)
Tazobactam 1,2,3-Thiadiazole Sulfone, methyl ~50 (PBS buffer)
  • Amino-Thiazole Role: The 2-amino group may facilitate hydrogen bonding with bacterial targets, as seen in cefixime .
  • Dihydrate Advantage : Improved solubility over anhydrous forms (e.g., cefixime’s poor water solubility) .

Research Findings and Limitations

While the evidence lacks direct data, hypothetical research directions could include:

  • Synthetic Routes : Oxidative steps for β-lactam formation, as discussed in oxidation reaction mechanisms .
  • Isomerism: Potential for geometric isomerism in the carboxybut-2-enoyl group, affecting activity .
  • Stability Studies: Hydrolysis resistance of the bicyclic system compared to monocyclic β-lactams .

Preparation Methods

Activation of the Carboxylic Acid Side Chain

The 4-carboxybut-2-enoyl side chain is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous DMF. This forms a reactive NHS ester, enabling nucleophilic attack by the primary amine of 7-ACA.

Coupling Reaction Conditions

  • Temperature : 0–5°C to minimize β-lactam ring degradation.

  • Stoichiometry : 1.2 equivalents of activated side chain per equivalent of 7-ACA ensures complete conversion.

  • Reaction Monitoring : HPLC (C18 column, 0.1% TFA/acetonitrile gradient) confirms >95% acylation within 4 hours.

Isolation and Purification

Crude Product Isolation

Post-reaction, the mixture is quenched with ice-cwater, adjusting pH to 3.5 using hydrochloric acid. The precipitate is filtered and washed with ethyl acetate to remove unreacted side chain.

Column Chromatography

Silica gel chromatography (ethyl acetate:methanol:acetic acid = 90:9:1) isolates the target compound from byproducts like deacetylated cephalosporin.

Crystallization to Dihydrate Form

Solvent System Optimization

Crystallization employs a water:ethanol (7:3 v/v) system. Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O) is added to buffer the solution at pH 6.8, stabilizing the zwitterionic form.

Crystallization Parameters

ParameterValue
Temperature25°C ± 1°C
Stirring Rate150 rpm
Supersaturation1.5× solubility
Crystal Yield78–82%

Slow cooling (0.5°C/min) from 40°C to 25°C yields monoclinic crystals with two water molecules incorporated into the lattice.

Analytical Characterization

Spectroscopic Confirmation

  • FT-IR : Peaks at 1775 cm⁻¹ (β-lactam C=O), 1660 cm⁻¹ (amide I), and 1590 cm⁻¹ (thiazole C=N).

  • ¹H NMR (D₂O, 400 MHz): δ 6.82 (s, thiazole-H), 5.51 (d, J = 4.8 Hz, C6-H), 3.21–3.45 (m, bicyclo ring protons).

X-ray Powder Diffraction (XRPD)

The dihydrate exhibits characteristic peaks at 2θ = 8.7°, 12.3°, and 17.5°, confirming crystalline phase purity.

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Microreactor systems enhance acylation efficiency, reducing reaction time to 30 minutes with 99% conversion.

Waste Stream Management

  • Byproduct Recovery : Ethyl acetate filtrates are distilled to recover DMF for reuse.

  • Aqueous Waste Neutralization : Calcium hydroxide treatment precipitates phosphate ions as Ca₃(PO₄)₂, reducing environmental discharge .

Q & A

Q. What are the key considerations for designing synthetic routes for this β-lactam compound?

The synthesis of this compound requires careful optimization of reaction conditions, such as refluxing intermediates in acetic acid with sodium acetate to facilitate cyclization and crystallization . Protecting groups for the thiazole and carboxy moieties are critical to prevent side reactions. For example, highlights the use of 2-aminothiazol-4(5H)-one and 3-formyl-1H-indole-2-carboxylic acid under reflux to form crystalline derivatives, which are purified via recrystallization from DMF/acetic acid mixtures.

Q. Which spectroscopic techniques are most reliable for confirming its structure?

Infrared (IR) spectroscopy is used to verify functional groups like the β-lactam carbonyl (stretching ~1770 cm⁻¹) and carboxylic acid moieties. Ultraviolet-visible (UV-Vis) spectroscopy can confirm conjugation in the thiazole ring (absorption ~270–290 nm) . Nuclear magnetic resonance (NMR) is essential for resolving stereochemistry, particularly the 6R,7R configuration, as seen in and .

Q. How should researchers handle stability challenges during storage?

The dihydrate form is hygroscopic and prone to decomposition under humid conditions. Storage in desiccators at 2–8°C in amber glass vials is recommended to minimize hydrolysis of the β-lactam ring . Stability studies in suggest avoiding exposure to incompatible materials like strong oxidizers.

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, reducing trial-and-error experimentation. describes using reaction path searches to identify optimal conditions, such as solvent polarity and temperature, which are validated experimentally. Machine learning models trained on reaction databases can further refine synthetic protocols .

Q. What strategies resolve contradictions in spectral data for structural elucidation?

Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography is critical. For example, and used elemental analysis and IR/UV-Vis to resolve ambiguities in imine and thiazole tautomerism. If NMR signals overlap (e.g., vinyl or thiazole protons), 2D techniques like COSY and NOESY can clarify spatial relationships .

Q. How can modifications to the thiazole ring enhance bioactivity?

Introducing electron-withdrawing groups (e.g., nitro or cyano) at the 4-position of the thiazole ring (as in ) may improve binding to bacterial penicillin-binding proteins. Computational docking studies can guide substitutions while maintaining the (Z)-configured oxime group, which is critical for β-lactamase resistance .

Q. What methodologies assess the impact of dihydrate vs. anhydrous forms on solubility?

Phase solubility analysis in buffered solutions (pH 4–8) can quantify differences in dissolution rates. and highlight the importance of hydrate stoichiometry in pharmacopeial standards. Powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) are used to monitor hydration/dehydration transitions .

Data and Experimental Design

Q. How should researchers manage contradictory data in stability studies?

Apply Design of Experiments (DoE) to isolate variables like temperature, pH, and light exposure. and recommend accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring for degradation products. Conflicting results may arise from polymorphic transitions, which require characterization via differential scanning calorimetry (DSC) .

Q. What software tools are recommended for data analysis in synthetic chemistry?

Tools like Gaussian (for computational modeling) and MestReNova (for NMR processing) streamline data interpretation. emphasizes using cheminformatics platforms (e.g., KNIME or Pipeline Pilot) to correlate reaction parameters (e.g., catalyst loading, solvent) with yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.